molecular formula C20H21N3O3 B11317329 N-(2,3-dimethylphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

N-(2,3-dimethylphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

Cat. No.: B11317329
M. Wt: 351.4 g/mol
InChI Key: DKUIWCLQWPUPHP-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring a benzimidazole core fused with a dioxin ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the dioxin ring: The dioxin ring can be introduced through a cyclization reaction involving suitable diol and aldehyde precursors.

    Acylation: The final step involves the acylation of the benzimidazole-dioxin intermediate with 2,3-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and phenyl rings, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and benzimidazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting or modulating their activity. The dioxin ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antifungal, antiviral, and anticancer activities.

    Dioxin-containing compounds: Studied for their environmental impact and biological effects.

Uniqueness

The unique combination of a benzimidazole core with a dioxin ring in N-(2,3-dimethylphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide sets it apart from other compounds. This structural novelty may confer distinct biological activities and chemical properties, making it a valuable compound for further research.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide

InChI

InChI=1S/C20H21N3O3/c1-12-5-4-6-15(13(12)2)22-20(24)11-23-14(3)21-16-9-18-19(10-17(16)23)26-8-7-25-18/h4-6,9-10H,7-8,11H2,1-3H3,(H,22,24)

InChI Key

DKUIWCLQWPUPHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=NC3=CC4=C(C=C32)OCCO4)C)C

Origin of Product

United States

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